((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid
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Overview
Description
The compound ((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This specific compound features a complex structure with multiple stereocenters and a tert-butyldimethylsilyl (TBDMS) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid typically involves multiple steps, including the protection of hydroxyl groups, formation of the boronic acid moiety, and stereoselective synthesis of the cyclopenta[a]phenanthrene core. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid: can undergo various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid to a boronate ester.
Reduction: Reduction of the boronic acid to a borane.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield boronate esters, while reduction with sodium borohydride can produce boranes.
Scientific Research Applications
Chemistry
In chemistry, ((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound can be used in the development of boron-containing drugs. Boronic acids have been explored for their potential in treating diseases such as cancer and bacterial infections due to their ability to inhibit specific enzymes.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking their activity. The specific pathways involved depend on the enzyme and the biological context.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic acid derivative used in organic synthesis.
Boronic acid pinacol ester: A protected form of boronic acid used in various chemical reactions.
Uniqueness
The uniqueness of ((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid lies in its complex structure, which includes multiple stereocenters and a TBDMS protecting group. This makes it a valuable intermediate in the synthesis of more complex molecules and provides unique reactivity compared to simpler boronic acids.
Properties
Molecular Formula |
C25H43BO3Si |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]boronic acid |
InChI |
InChI=1S/C25H43BO3Si/c1-23(2,3)30(6,7)29-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(26(27)28)25(20,5)15-13-21(19)24/h8,11,18-21,27-28H,9-10,12-16H2,1-7H3/t18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
RYYNSPVLCKIVQV-FYVXYBBASA-N |
Isomeric SMILES |
B(C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C)(O)O |
Canonical SMILES |
B(C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C)(O)O |
Origin of Product |
United States |
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